molecular formula C7H7ClFNO2 B2508970 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride CAS No. 2415563-67-4

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B2508970
CAS No.: 2415563-67-4
M. Wt: 191.59
InChI Key: ZJEGUWBJHQZLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative with the molecular formula C7H6FNO2·HCl. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as sodium fluoride (NaF) or potassium fluoride (KF) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 6-Fluoronicotinic acid

Uniqueness

5-Fluoro-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a fluorine atom and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other fluoropyridines may not be as effective .

Properties

IUPAC Name

5-fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c1-4-5(8)2-3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAYLQZNODJYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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